3-Isobutyl-7-methylindolin-2-one
Description
3-Isobutyl-7-methylindolin-2-one is a substituted indolin-2-one derivative characterized by an isobutyl group at the 3-position and a methyl group at the 7-position of the indole core. Indolin-2-one derivatives are pivotal in medicinal chemistry due to their biological relevance, including kinase inhibition and anticancer activity .
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
7-methyl-3-(2-methylpropyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C13H17NO/c1-8(2)7-11-10-6-4-5-9(3)12(10)14-13(11)15/h4-6,8,11H,7H2,1-3H3,(H,14,15) |
InChI Key |
AMXRKNBUCIXHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-7-methylindolin-2-one can be achieved through various synthetic routes. One common method involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method provides good yields and is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of 3-Isobutyl-7-methylindolin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-7-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the indolin-2-one scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-Isobutyl-7-methylindolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Isobutyl-7-methylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight: The isobutyl group in 3-Isobutyl-7-methylindolin-2-one contributes to a higher molecular weight (~205.26 g/mol) compared to simpler derivatives like 7-methylindolin-2-one (147.17 g/mol) .
Solubility and Bioavailability: Amino-substituted derivatives (e.g., 1250428-17-1) exhibit lower hydrophobicity than alkyl-substituted analogues, favoring aqueous solubility . Salt forms (e.g., 1214090-45-5 hydrochloride) further enhance solubility, critical for drug formulation .
Synthetic Accessibility: Indolin-2-one derivatives are typically synthesized via condensation reactions using catalysts like piperidine in ethanol under reflux (90°C) . Substituents at the 3- and 7-positions require tailored starting materials (e.g., isobutyl aldehydes or methyl halides) to achieve regioselectivity.
Biological Activity: Chloro and hydroxyamino substituents (e.g., 74396-74-0) are associated with kinase inhibition but may introduce toxicity risks (e.g., irritation) . Methyl and isopropyl groups (e.g., 124700-40-9) are often used to optimize pharmacokinetic profiles without significantly altering core reactivity .
Biological Activity
3-Isobutyl-7-methylindolin-2-one is a compound belonging to the indolin-2-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Overview of 3-Isobutyl-7-methylindolin-2-one
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| IUPAC Name | 7-methyl-3-(2-methylpropyl)-1,3-dihydroindol-2-one |
| InChI Key | AMXRKNBUCIXHFM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C(C(=O)N2)CC(C)C |
3-Isobutyl-7-methylindolin-2-one features a unique substitution pattern that may enhance its lipophilicity and ability to interact with biological targets, making it a subject of interest for various therapeutic applications.
The biological activity of 3-Isobutyl-7-methylindolin-2-one is primarily attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor or modulate receptor activity, influencing various biological pathways. The compound has been studied for its potential anticancer, antiviral, and anti-inflammatory properties .
Anticancer Activity
Research indicates that 3-Isobutyl-7-methylindolin-2-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including cervical and esophageal cancer cells. The compound appears to induce cell cycle arrest and apoptosis in these cells, highlighting its potential as a therapeutic agent against cancer .
Antiviral Properties
The compound has also been investigated for its antiviral activity. Preliminary studies suggest that it may inhibit viral replication through mechanisms that involve the modulation of host cell pathways essential for viral life cycles.
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, 3-Isobutyl-7-methylindolin-2-one has shown promise in reducing inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, which are critical in inflammatory responses.
Similar Compounds
To better understand the unique properties of 3-Isobutyl-7-methylindolin-2-one, it is beneficial to compare it with related compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| 3-Hydroxyindolin-2-one | Neuroprotective effects | Crosses the blood-brain barrier effectively |
| 1-Benzyl-1H-triazole derivatives | Acetylcholine esterase inhibition | Potential use in Alzheimer's treatment |
These comparisons highlight how structural variations can influence biological activity and therapeutic potential.
Case Studies and Research Findings
Several studies have focused on the biological activity of indolin-2-one derivatives, including 3-Isobutyl-7-methylindolin-2-one:
- Anticancer Mechanisms : A study demonstrated that treatment with this compound led to significant apoptosis in cervical cancer cells via intrinsic pathways. The findings suggest that it could be developed into a novel anticancer agent .
- Enzyme Inhibition : In another investigation, the compound was shown to inhibit specific enzymes involved in viral replication, providing insights into its potential use as an antiviral drug.
- Inflammatory Response Modulation : Research indicated that 3-Isobutyl-7-methylindolin-2-one could reduce the levels of inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
